molecular formula C14H7F4N3O2S B2503454 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 385416-14-8

1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2503454
CAS RN: 385416-14-8
M. Wt: 357.28
InChI Key: AMLFBAQPLVTJGF-UHFFFAOYSA-N
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Description

The compound "1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid" is a multifunctional molecule that incorporates several structural motifs known for their biological activities. The presence of a pyrazole ring, a thiazole unit, and fluorine atoms suggests potential pharmacological properties, as these features are often seen in compounds with antimicrobial, antifungal, and anticancer activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in various studies. For instance, a series of triazolothiadiazoles bearing a pyrazole moiety were synthesized by reacting a hydrosulfide intermediate with different carboxylic acids, indicating the versatility of pyrazole synthesis . Another study reported the synthesis of a large library of pyrazole carboxamides, starting from a reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide, followed by diversification steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various computational methods. For example, the molecular structure and vibrational frequencies of a dihydro-1H-pyrazole derivative were investigated both experimentally and theoretically, providing insights into the stability and charge distribution within the molecule . Similarly, the molecular structure and vibrational assignments of another pyrazole derivative were analyzed, with a focus on hyper-conjugative interactions and charge delocalization . These studies contribute to a deeper understanding of the molecular structure of pyrazole derivatives.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from studies on similar compounds. For instance, the molecular docking study of a pyrazole carbaldehyde suggested that the fluorine atom and the carbonyl group play crucial roles in binding, indicating potential inhibitory activity . Another study on pyrazole carboxamides highlighted the use of TBTU-mediated synthesis, which could be relevant for the formation of amide bonds in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms often contributes to the lipophilicity and metabolic stability of the compounds. The infrared spectrum and optical properties of a related compound were studied, revealing information about the vibrational frequencies and potential energy distribution . The nonlinear optical properties of a pyrazole carbothioic acid derivative were also investigated, showing a small energy gap between the frontier molecular orbitals . These properties are important for understanding the behavior of the compound in different environments and its potential applications.

Scientific Research Applications

Pyrazole derivatives are pivotal in medicinal and organic chemistry, showcasing a wide spectrum of biological activities. The unique structural framework of pyrazole carboxylic acid derivatives renders them crucial for synthesizing various biologically active compounds. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties, among others. The synthesis and application of these compounds in heterocyclic chemistry underscore their significance in drug development and various scientific research areas.

Synthesis and Biological Applications

The synthesis of pyrazole derivatives involves a variety of methodologies, highlighting their versatile synthetic applicability. These methodologies facilitate the integration of pyrazole carboxylic acid derivatives into a broad range of biologically active molecules. The biological activities of these derivatives span antimicrobial, anticancer, anti-inflammatory, and more, making them valuable scaffolds in medicinal chemistry. Their synthesis not only contributes to the development of new drugs but also enhances the understanding of heterocyclic compounds' role in therapeutic applications.

Impact on Drug Discovery

The review of pyrazole carboxylic acid derivatives and their biological applications provides a comprehensive overview of their potential in medicinal chemistry. By synthesizing these derivatives and exploring their biological activities, researchers can guide the development of novel therapeutic agents. This endeavor not only enriches the field of heterocyclic chemistry but also opens new avenues for drug discovery, emphasizing the importance of pyrazole derivatives in scientific research and their contribution to advancing medical science.

For further reading and detailed insights into the synthesis, biological activities, and applications of pyrazole carboxylic acid derivatives, refer to the following sources:

Mechanism of Action

The biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

Future Directions

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2S/c15-8-3-1-2-7(4-8)10-6-24-13(20-10)21-11(14(16,17)18)9(5-19-21)12(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLFBAQPLVTJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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